5-amino-6-[(E)-indol-3-ylidenemethyl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Description
5-amino-6-[(E)-indol-3-ylidenemethyl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Properties
IUPAC Name |
5-amino-6-[(E)-indol-3-ylidenemethyl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-9(2)16-21-22-14(18)12(15(23)20-17(22)24-16)7-10-8-19-13-6-4-3-5-11(10)13/h3-9H,18H2,1-2H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIPKWLQPUHNQM-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C(=C(C(=O)N=C2S1)C=C3C=NC4=CC=CC=C43)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN2C(=C(C(=O)N=C2S1)/C=C\3/C=NC4=CC=CC=C43)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-[(E)-indol-3-ylidenemethyl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-component reactions. One common method involves the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of an ionic liquid such as [Et3NH]+[HSO4]- under solvent-free microwave irradiation . This method is advantageous due to its green chemistry approach, which minimizes the use of hazardous materials and solvents.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of robust and sustainable catalysts, such as vanadium oxide loaded on fluorapatite, can enhance the efficiency and yield of the synthesis . The reaction conditions are typically mild, and the process is designed to be eco-friendly with easy work-up and purification steps.
Chemical Reactions Analysis
Types of Reactions
5-amino-6-[(E)-indol-3-ylidenemethyl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-amino-6-[(E)-indol-3-ylidenemethyl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, anticancer, and antioxidant activities.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-amino-6-[(E)-indol-3-ylidenemethyl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
1,3,4-thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Exhibits various pharmacological activities such as antitumor and antimicrobial properties.
Uniqueness
5-amino-6-[(E)-indol-3-ylidenemethyl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of an indole moiety with a thiadiazolo[3,2-a]pyrimidine skeleton makes it a valuable compound for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
